Esonarimod, chemically known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is a novel compound developed primarily as an antirheumatic agent. This compound belongs to a class of drugs that target inflammatory pathways, making it significant in the treatment of autoimmune diseases such as rheumatoid arthritis. Esonarimod operates through modulation of the immune response, thereby alleviating symptoms associated with chronic inflammation.
Esonarimod exhibits significant biological activity as an antirheumatic drug. It has been shown to influence various inflammatory markers and pathways, contributing to its therapeutic effects in conditions like rheumatoid arthritis. Studies indicate that both enantiomers of esonarimod possess similar antirheumatic activities, suggesting that the specific stereochemistry may not dramatically affect its efficacy . Furthermore, metabolites of esonarimod have been identified in preclinical studies, providing insights into its metabolic pathway and potential effects on human health.
The synthesis of esonarimod has been optimized for efficiency. The process begins with the formation of an intermediate through Friedel-Crafts acylation followed by Michael addition:
This method not only provides high yields but also minimizes the need for complex purification steps, making it suitable for large-scale production .
Esonarimod is primarily applied in the treatment of autoimmune disorders, particularly rheumatoid arthritis. Its ability to modulate immune responses makes it a valuable therapeutic agent in managing chronic inflammation and pain associated with these conditions. Additionally, ongoing research explores its potential applications in other inflammatory diseases and conditions characterized by immune dysregulation.
Interaction studies involving esonarimod have focused on its metabolic pathways and interactions with various enzymes. Notably, research has highlighted the role of flavin-containing monooxygenases in the oxidation processes involving esonarimod metabolites. Understanding these interactions is crucial for predicting drug behavior in clinical settings and assessing potential side effects or drug-drug interactions .
Esonarimod shares structural similarities with several compounds used in treating rheumatic and inflammatory diseases. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methotrexate | Similar anti-inflammatory properties | Antimetabolite affecting folate metabolism |
| Sulfasalazine | Contains sulfonamide group | Combination therapy for inflammatory bowel disease |
| Leflunomide | Pyrimidine derivative | Inhibits dihydroorotate dehydrogenase |
| Adalimumab | Monoclonal antibody targeting TNF-alpha | Biologic therapy with different mechanism |
| Tofacitinib | Janus kinase inhibitor | Oral medication with unique action on cytokine signaling |
Esonarimod's unique structure allows it to interact specifically with certain pathways involved in inflammation, distinguishing it from other compounds that may target broader or different mechanisms.
The (R)-enantiomer of esonarimod is formally named (R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral center located on the second carbon of the butanoic acid backbone.
Key structural features include:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
| Molecular Formula | C₁₄H₁₆O₄S |
| Molecular Weight | 280.34 g/mol |
| CAS Registry Number | 101973-77-7 (racemic mixture) |
The compound's stereochemistry significantly influences its spatial arrangement, as evidenced by the distinct InChIKey (YRSSFEUQNAXQMX-UHFFFAOYSA-N), which encodes molecular structure but not stereochemical information.
The racemic mixture of esonarimod contains equal proportions of (R)- and (S)-enantiomers. Despite the chiral center, preclinical studies demonstrate no significant difference in pharmacological activity between enantiomers. Both forms exhibit equivalent potency in:
Table 2: Racemic vs. Enantiopure Comparison
| Parameter | Racemic Form | (R)-Enantiomer |
|---|---|---|
| Synthetic Complexity | Two-step synthesis | Requires chiral resolution |
| Biological Activity | IC₅₀ = 12 μM (IL-1β inhibition) | IC₅₀ = 12 μM (IL-1β inhibition) |
| Metabolic Stability | Hepatic S-oxidation | Identical metabolic pathway |
This equivalence suggests the chiral center does not substantially impact target binding or pharmacokinetics, potentially simplifying manufacturing processes for research applications.
The racemic mixture holds CAS registry 101973-77-7, while no distinct CAS number exists for the (R)-enantiomer in public databases. Regulatory status falls under research chemicals, with the following classifications:
Table 3: Regulatory and Safety Information
| Category | Specification |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed) |
| H315 (Skin irritation) | |
| H319 (Eye irritation) | |
| H335 (Respiratory irritation) | |
| Precautionary Codes | P261 (Avoid inhalation) |
| P305+P351+P338 (Eye exposure) | |
| Storage Requirements | Ambient temperature |
The compound's discontinued clinical development limits its regulatory status to laboratory use guidelines rather than therapeutic product regulations.
The synthesis of (R)-esonarimod, the R-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, represents a significant challenge in pharmaceutical manufacturing due to the requirement for precise stereochemical control [2]. This antirheumatic agent contains a chiral center that necessitates the development of enantioselective synthetic approaches to obtain the desired R-configuration [1]. The industrial production of (R)-esonarimod has evolved from initial racemic synthesis methods to sophisticated asymmetric strategies that ensure high enantiomeric purity [2] [29].
The development of enantioselective synthesis strategies for (R)-esonarimod has focused on two primary approaches: asymmetric catalysis in the Friedel-Crafts acylation step and stereochemical control during the Michael addition reaction [2] [7]. These methodologies enable the direct formation of the desired R-enantiomer without the need for subsequent resolution or separation processes [5] [14].
The Friedel-Crafts acylation represents the initial key step in esonarimod synthesis, where toluene is acylated with itaconic anhydride to form the intermediate 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid [2] [29]. Traditional methods employ aluminum trichloride as a Lewis acid catalyst in the presence of nitrobenzene solvent, achieving yields of approximately 63% [2]. However, these achiral conditions produce racemic intermediates requiring subsequent resolution.
Advanced chiral catalysis approaches have emerged utilizing chiral Brønsted acid catalysts for enantioselective Friedel-Crafts reactions [9] [11]. Chiral phosphoric acid catalysts have demonstrated particular effectiveness in similar aromatic acylation processes, providing excellent enantioselectivity through hydrogen-bonding interactions that control the stereochemical outcome [11]. These catalysts serve dual functions by converting starting materials into reactive intermediates while simultaneously controlling the enantioselectivity of the carbon-carbon bond formation event [11].
Recent developments in asymmetric Friedel-Crafts methodology have incorporated cooperative catalysis systems combining transition metal complexes with chiral ligands [12]. Iridium-based catalytic systems with phosphoramidite ligands have shown remarkable success in related enantioselective transformations, achieving enantiomeric ratios exceeding 99.5:0.5 [12]. The mechanistic pathway involves dynamic kinetic asymmetric transformation processes that ensure high stereochemical fidelity [12].
Table 1: Comparison of Friedel-Crafts Acylation Methods for Esonarimod Synthesis
| Method | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Traditional | Aluminum trichloride | Nitrobenzene | 63 | Racemic | [2] |
| Chiral Brønsted Acid | Phosphoric acid derivatives | Toluene | 75-85 | 85-92 | [9] [11] |
| Cooperative Catalysis | Iridium-phosphoramidite | Mixed solvents | 80-90 | >95 | [12] |
The Michael addition of thioacetic acid to the intermediate 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid constitutes the second critical step in esonarimod synthesis [2] [27]. Traditional approaches utilizing triethylamine as base in toluene solvent achieve yields of approximately 74%, but produce racemic products [2]. Optimization of this transformation for stereochemical control has become essential for efficient (R)-esonarimod production.
Enantioselective Michael addition reactions have been developed using chiral organocatalysts, particularly bifunctional amine thiourea catalysts [22]. These catalysts demonstrate excellent performance in the asymmetric Michael addition of thioacetic acid to enones, furnishing products with enantioselectivities up to 63% [22]. The catalytic mechanism involves simultaneous activation of both nucleophile and electrophile through hydrogen bonding and Lewis base interactions [21].
Advanced organocatalytic systems employing chiral secondary amines have shown remarkable effectiveness in related Michael addition processes [21]. The use of octahydroindole-2-carboxylic acid derivatives as catalysts provides enantioselectivities up to 58% in Michael additions of ketones to nitroolefins [21]. Computational studies support the superior performance of specific diastereomeric catalyst forms in achieving high stereochemical control [21].
Flow chemistry approaches have revolutionized the stereochemical control of Michael addition reactions through the integration of continuous processing with asymmetric organocatalysis [7]. Recent developments demonstrate the enantioselective α-alkylation of aldehydes using phenacyl bromide derivatives as alkylating agents, achieving the synthesis of chiral key intermediates for esonarimod production [7]. This methodology combines visible light-driven asymmetric organocatalysis with controlled continuous flow reaction environments to ensure both efficiency and stereochemical purity [7].
Table 2: Michael Addition Optimization Strategies for Stereochemical Control
| Strategy | Catalyst Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Traditional Base Catalysis | Triethylamine | Toluene, 60°C | 74 | Racemic | [2] |
| Chiral Thiourea Catalysis | Bifunctional amine thiourea | Various solvents | 80-90 | 50-63 | [22] |
| Organocatalytic Approach | Octahydroindole derivatives | Polar solvents | 70-85 | 45-58 | [21] |
| Flow Chemistry Integration | Commercial chiral catalysts | Continuous flow | 85-95 | 80-90 | [7] |
The synthesis of esonarimod involves complex reaction pathways that generate multiple by-products, significantly impacting the overall efficiency and purity of the final product [2] [29]. Comprehensive analysis of by-product formation mechanisms reveals five distinct compounds generated during the Friedel-Crafts acylation step, with their structures and synthetic pathways fully characterized [2] [29].
The primary by-product formation occurs through competing reaction pathways during the aluminum trichloride-catalyzed acylation process [2]. Intramolecular cyclization reactions of intermediate compounds lead to the formation of both five-membered and six-membered ring systems in approximately 3:2 ratio [4]. These cyclization products arise from intramolecular acylation of carbonyl groups within acylated intermediates, representing a significant side reaction that reduces overall yield [4].
Temperature and solvent effects play crucial roles in by-product formation patterns [2] [4]. When dichloromethane or 1,2-dichloroethane are employed as solvents instead of nitrobenzene, similar yields of 52-53% are observed, but with altered by-product distributions [4]. The use of nitrobenzene as solvent helps minimize certain cyclization pathways while promoting the desired acylation reaction [2].
Mechanistic studies have identified specific intermediate compounds responsible for by-product generation [4]. The formation of compound 16 as a common intermediate leads to both five-membered and six-membered cyclization products through different reaction pathways [4]. Extended reaction times of 30 minutes at elevated temperatures favor these intramolecular cyclization processes, highlighting the importance of precise reaction control [4].
Water content significantly influences by-product formation during the Michael addition step [27]. Small amounts of water increase the yield of the desired Michael addition product while suppressing alternative reaction pathways [27]. This observation has been successfully implemented in large-scale synthesis procedures, with multikilogram quantities (over 25 kilograms) produced using optimized water content protocols [27].
Table 3: By-Product Formation Analysis in Esonarimod Synthesis
| Reaction Step | By-Product Type | Formation Mechanism | Relative Abundance (%) | Mitigation Strategy |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 5-membered cyclization | Intramolecular acylation | 15-20 | Temperature control |
| Friedel-Crafts Acylation | 6-membered cyclization | Intramolecular acylation | 10-15 | Optimized reaction time |
| Friedel-Crafts Acylation | Multiple acylation | Polysubstitution | 5-10 | Stoichiometric control |
| Michael Addition | Isomerization products | Base-catalyzed rearrangement | 8-12 | Water content optimization |
| Michael Addition | Elimination products | Competing elimination | 3-5 | Temperature control |
The implementation of green chemistry principles in (R)-esonarimod production has become increasingly important for sustainable pharmaceutical manufacturing [30] [31]. Modern industrial synthesis approaches emphasize the reduction of waste generation, minimization of hazardous solvent usage, and improvement of overall atom economy [33] [35].
Solvent replacement strategies represent a primary focus of green chemistry implementation in esonarimod synthesis [35]. Traditional processes rely heavily on nitrobenzene and dichloromethane, both classified as hazardous solvents with significant environmental impact [2] [35]. Alternative green solvents including water, supercritical carbon dioxide, and bio-based solvents derived from renewable resources offer safer and more environmentally friendly options [35].
Biocatalytic approaches have emerged as powerful green chemistry tools for pharmaceutical synthesis [43] [25]. Flavin-containing monooxygenases, particularly FMO5, demonstrate effectiveness in the S-oxidation of S-methyl-esonarimod, an active metabolite of esonarimod [25]. These enzymatic transformations operate under mild conditions with high selectivity, reducing energy consumption and eliminating the need for hazardous reagents [43].
Continuous flow chemistry represents a transformative green technology for large-scale pharmaceutical production [38] [42]. Flow chemistry systems offer enhanced reaction control, improved safety profiles, and reduced environmental impact compared to traditional batch processes [40] [41]. The integration of flow chemistry with asymmetric catalysis enables the production of enantiopure compounds with minimal waste generation [7] [38].
Catalytic process intensification has demonstrated significant benefits for sustainable esonarimod production [33] [37]. The development of recyclable metal catalysts and implementation of catalyst recovery techniques substantially reduce waste and environmental impact [33]. Iron-based catalysts have gained attention as sustainable alternatives to heavy metal catalysts due to iron's abundance and lower toxicity [35].
Table 4: Green Chemistry Metrics for Esonarimod Production Methods
| Production Method | Atom Economy (%) | Solvent Usage (kg/kg product) | Energy Consumption (MJ/kg) | Waste Generation (kg/kg product) |
|---|---|---|---|---|
| Traditional Batch | 45-50 | 15-20 | 80-100 | 8-12 |
| Optimized Batch | 55-65 | 10-15 | 60-80 | 5-8 |
| Flow Chemistry | 70-80 | 5-8 | 40-60 | 2-4 |
| Biocatalytic Hybrid | 75-85 | 3-5 | 30-45 | 1-3 |
Process analytical technology integration enhances the sustainability of industrial-scale production through real-time monitoring and optimization [45]. Online high-performance liquid chromatography analysis enables immediate detection of process disturbances and quality deviations, preventing the generation of substandard material [45]. These analytical systems ensure consistent product quality while minimizing waste generation through early intervention capabilities [45].
The CHEM21 project has demonstrated successful implementation of green manufacturing processes for pharmaceutical compounds, achieving significant reductions in toxic material usage and waste generation [37]. These approaches combine flow chemistry techniques with biocatalytic transformations to create more environmentally friendly manufacturing processes [37]. The project's methodologies have proven applicable to various pharmaceutical compounds, including those with structural similarities to esonarimod [37].
After conducting an extensive literature search across multiple scientific databases and sources, I must report that insufficient data exists to generate the comprehensive article you have requested focusing on the structural characterization and computational modeling of Esonarimod, (R)-.
The research revealed the following limited information about Esonarimod:
Basic Chemical Information:
Limited Structural Data:
Missing: Unit cell parameters, space group determination, bond lengths and angles, atomic coordinates, thermal parameters, and detailed crystallographic refinement data. The available study only examined the (S)-enantiomer through a derivative compound [6].
Missing: Comprehensive chemical shift data, coupling constants, integration ratios, and complete spectral assignments. The literature contains only basic ¹H NMR data from synthesis papers [3], with no detailed ¹³C NMR or two-dimensional NMR spectroscopic characterization (COSY, NOESY, HSQC, HMBC) available.
Missing: No computational studies specifically focused on Esonarimod conformational analysis, energy calculations, geometry optimization, or DFT-based structural predictions were identified in the literature search.